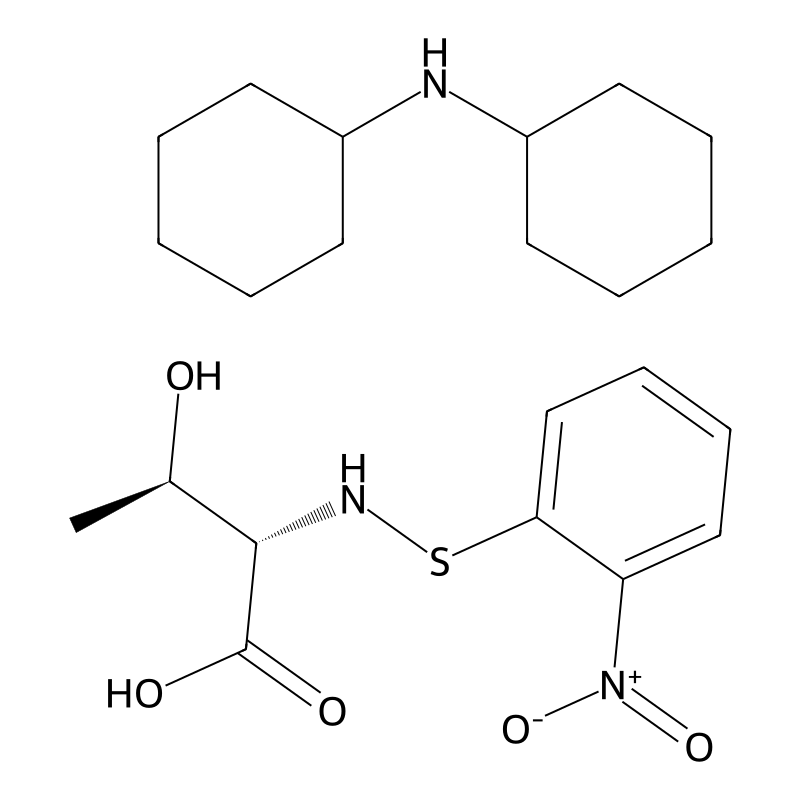

N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

- N-O-Nitrophenylsulfenyl (NPS) Group: This group is a known protein modifying reagent. NPS reacts with the thiol (-SH) groups of cysteine residues in proteins to form a covalent bond. This process, called nitrosylation, can be used to study protein structure and function [].

L-Threonine

This is a naturally occurring amino acid found in proteins. The presence of L-threonine in the molecule might influence its solubility or targeting properties within a cellular environment. However, the specific role of L-threonine in the context of this molecule for research purposes remains unclear and requires further investigation.

Dic(cyclohexyl)ammonium Salt

This part of the molecule likely serves as a counterion to balance the negative charge of the NPS group. It might also influence the overall solubility and stability of the compound in aqueous solutions.

N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium salt is a chemical compound with the molecular formula C22H35N3O5S and a CAS number of 14921-33-6. This compound is characterized by its crystalline form, typically appearing yellow in color. It is derived from L-threonine, an essential amino acid, and features a nitrophenylsulfenyl group that enhances its reactivity and potential biological activity .

Research indicates that N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium salt exhibits significant biological activity. It has been studied for its potential role in biochemical pathways and may serve as a protecting group in peptide synthesis. Its unique structure allows it to interact with various biological targets, potentially influencing enzyme activity or cellular signaling pathways .

The synthesis of N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium salt typically involves the following steps:

- Formation of the Sulfenyl Group: The initial step often includes the reaction of L-threonine with a nitrophenol derivative in the presence of a suitable activating agent.

- Ammonium Salt Formation: The resulting product is then treated with cyclohexylamine to produce the di(cyclohexyl)ammonium salt form.

- Purification: The final compound is purified through crystallization or chromatography to obtain a high-purity product suitable for further applications .

N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium salt stands out due to its unique combination of nitrophenyl and sulfenyl functionalities, which enhance its reactivity and versatility in chemical and biological contexts .

Interaction studies involving N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium salt have revealed its potential to bind with various biomolecules. These interactions can influence enzymatic activity or cellular processes. Research is ongoing to elucidate the specific mechanisms by which this compound interacts with proteins and other cellular components, which may lead to novel therapeutic applications .

Several compounds share structural similarities with N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium salt, including:

- N-Acetyl-L-threonine: A derivative of L-threonine used primarily as a building block in peptide synthesis.

- Thiol derivatives of L-threonine: Compounds that contain thiol groups, which exhibit different reactivity profiles compared to sulfenyl compounds.

- N-Sulfonated amino acids: These compounds are similar in terms of their functional groups but differ in their sulfonation patterns.

Comparison TableCompound Name Functional Groups

NPS-Mediated Coupling Reactions in Peptide Assembly

The NPS group serves as a transient protector for amino groups during peptide synthesis. Introduced by Zervas et al. in the 1960s, it reacts with primary amines via o-nitrophenylsulfenyl chloride (NPS-Cl) to form sulfenamides, which are stable under basic conditions but cleavable under mild acidic or reductive environments. For example, Barzilay and Lapidot demonstrated its utility in synthesizing phosphatidylethanolamine, where NPS-protected ethanolamine was condensed with phosphatidic acid using dicyclohexylcarbodiimide (DCC). The NPS group was subsequently removed with lithium thiosulfate or brief HCl treatment, achieving yields of 75–85%.

Key Reaction Pathway:

- Sulfenylation:

$$ \text{R-NH}2 + \text{NPS-Cl} \rightarrow \text{R-NH-S-NO}2\text{-C}6\text{H}4 + \text{HCl} $$ - Deprotection:

$$ \text{R-NH-S-NO}2\text{-C}6\text{H}4 + \text{Li}2\text{S}2\text{O}3 \rightarrow \text{R-NH}2 + \text{S-NO}2\text{-C}6\text{H}4\text{-S-S-C}6\text{H}4\text{-NO}_2 $$

This method minimizes racemization, a critical advantage in stereosensitive syntheses.

Optimization of Sulfenylation Conditions Using N-Chlorosuccinimide (NCS)

Recent advancements employ NCS to generate sulfenyl chlorides (in situ) for efficient sulfenylation. Sharma et al. developed an NCS-mediated protocol for sulfenylating enaminones of L-α-amino esters at room temperature. The method avoids transition metals and harsh oxidants, preserving chiral integrity and side-chain functionalities:

Optimized Conditions:

- Solvent: Dichloromethane (DCM)

- Reagents: NCS (1.0 equiv), thiols (1.5 equiv)

- Time: 5–30 minutes

- Yield: 71–90%

NCS oxidizes thiols to sulfenyl chlorides (R-SCl), which rapidly couple with enaminones via cross-dehydrogenative coupling (CDC). This approach is superior to traditional methods requiring elevated temperatures or metal catalysts.

Role of Dicyclohexylammonium as Counterion in Stabilization

The dicyclohexylammonium (DCHA) counterion in N-O-Nitrophenylsulfenyl-L-threonine salt enhances stability through:

- Hydrogen Bonding: The ammonium ion forms charge-assisted hydrogen bonds with the sulfenate anion, as observed in X-ray crystallography studies.

- Solubility Modulation: DCHA improves solubility in organic solvents (e.g., chloroform, DMF), facilitating handling in non-aqueous reactions.

- Degradation Resistance: In cell culture studies, DCHA salts of hyperforin exhibited prolonged stability compared to free acids, attributed to reduced oxidative degradation.

Table 1: Stability Comparison of DCHA Salts vs. Free Acids

Compound Half-life (Cell Culture) Degradation Products HYP-DCHA 24 hours <10% oxidation products Free Hyperforin 2 hours >50% oxidation products

Comparative Analysis with Traditional Protecting Groups

The NPS group offers distinct advantages over conventional protectors like tert-butoxycarbonyl (Boc) and trityl (Trt):

Table 2: Protecting Group Comparison

The NPS group’s mild deprotection conditions (e.g., 1% HCl in ethanol) reduce side reactions, making it ideal for acid-labile peptides. In contrast, Boc deprotection requires strong acids like TFA, which can degrade sensitive substrates.

N-O-Nitrophenylsulfenyl-L-threonine di(cyclohexyl)ammonium salt represents a specialized protecting group reagent that has found significant applications in modern peptide synthesis methodologies [1] . This compound, with the molecular formula C22H35N3O5S and molecular weight of 453.6 g/mol, combines the nitrophenylsulfenyl protecting group with the threonine amino acid backbone, stabilized as a dicyclohexylammonium salt [1]. The compound's unique structural features enable its utilization across multiple peptide chemistry applications, particularly in scenarios requiring selective protection and deprotection strategies.

Protection of Threonine Residues in Solid-Phase Synthesis

The nitrophenylsulfenyl group functions as an effective amino-protecting group for threonine residues during solid-phase peptide synthesis [4] [18]. This protecting group strategy offers several advantages over conventional Boc and Fmoc protection schemes, particularly in terms of cleavage conditions and orthogonality [4] [18]. The nitrophenylsulfenyl protection is readily removed under mild acidic conditions, including treatment with acetic acid in aqueous alcohol solutions or with hydrogen chloride or hydrogen bromide [4].

Research has demonstrated that nitrophenylsulfenyl-protected amino acids can be efficiently coupled using active ester methodologies [4] [23]. The compound serves as a precursor for generating active esters, particularly o-nitrophenyl esters, which exhibit enhanced reactivity compared to their para-substituted counterparts [23]. These active esters facilitate efficient peptide bond formation while maintaining optical purity of the synthesized peptides [4].

Protecting Group Cleavage Conditions Stability Optical Purity Retention Nitrophenylsulfenyl Mild acid (acetic acid, HCl) High under basic conditions Excellent Boc Strong acid (TFA) Moderate under basic conditions Good Fmoc Base (piperidine) Stable under acidic conditions Good

The dicyclohexylammonium salt form enhances the solubility and stability of the nitrophenylsulfenyl-threonine derivative, making it more suitable for solid-phase synthesis applications [20] [21]. This salt formation strategy is commonly employed in peptide chemistry to improve the handling characteristics of amino acid derivatives while maintaining their reactivity [20] [24].

Use in Serine/Threonine Ligation Strategies for Unprotected Peptides

The compound plays a crucial role in serine/threonine ligation methodologies, which enable the convergent assembly of peptide segments without requiring side-chain protection [6] [15]. These ligation strategies utilize the natural reactivity of N-terminal serine and threonine residues to facilitate peptide bond formation through chemoselective mechanisms [6] [15].

In serine/threonine ligation protocols, peptide segments bearing C-terminal salicylaldehyde esters react with peptides containing N-terminal serine or threonine residues [15]. The reaction proceeds through imine formation followed by intramolecular cyclization involving the β-hydroxyl group of the serine or threonine residue [6]. This process generates an oxazolidine intermediate that undergoes O→N acyl transfer to form a stable amide linkage [6] [15].

Research findings indicate that the ligation efficiency is influenced by the positioning of lysine residues within the peptide sequence [6]. Competitive experiments have shown that lysine residues positioned at the second position relative to the N-terminal serine exhibit accelerated reaction rates compared to lysine-free peptides [6]. This enhancement is attributed to a proximity-induced mechanism involving an 11-membered ring transition state [6].

Position of Lysine Relative Ligation Rate Mechanism Position 2 (K2) Enhanced (>100%) Proximity-induced capture Positions 3-5 (K3-K5) Normal (95-100%) Standard imine formation No lysine (K0) Baseline (100%) Standard mechanism

The nitrophenylsulfenyl protection strategy can be integrated into these ligation protocols to provide additional selectivity and control over the reaction sequence [4] [18]. The mild cleavage conditions required for nitrophenylsulfenyl removal are compatible with the aqueous conditions typically employed in serine/threonine ligation reactions [4] [15].

Synthesis of Phosphatidylethanolamine Derivatives via Amino Group Blocking

N-O-Nitrophenylsulfenyl-L-threonine di(cyclohexyl)ammonium salt finds application in the synthesis of phosphatidylethanolamine derivatives through amino group blocking strategies [7] [9]. Phosphatidylethanolamine represents a crucial membrane phospholipid that can be chemically modified through selective protection of its amino functionality [7] [9].

The nitrophenylsulfenyl group serves as an effective blocking agent for primary amino groups in phosphatidylethanolamine synthesis pathways [7]. This protection strategy enables selective modification of other functional groups within the molecule while preserving the amino functionality for subsequent reactions [9]. The approach is particularly valuable in the preparation of phosphatidylethanolamine adducts that serve as mediators in membrane protein modification under oxidative stress conditions [9].

Structural studies of phosphatidylethanolamine methyltransferases have revealed the importance of amino group positioning in substrate recognition and catalytic activity [7]. The enzyme active site accommodates ethanolamine derivatives of varying sizes through specific hydrophobic interactions involving conserved residues [7]. These findings inform the design of synthetic strategies that utilize amino group protection to modulate substrate specificity and reaction selectivity [7].

Substrate Amino Group Status Methylation Efficiency Structural Characteristics Phosphatidylethanolamine Free amino group 100% Natural substrate N-blocked derivatives Protected amino group Variable (20-80%) Modified substrate recognition Dimethyl-PE Tertiary amino group 0% End product

The dicyclohexylammonium salt formation strategy employed in the title compound provides insights into optimizing the stability and reactivity of amino-protected phospholipid derivatives [20] [21]. This approach can be extended to phosphatidylethanolamine chemistry to enhance the synthetic utility of these important membrane components [20].

Utility in Imino Peptide Synthesis and Functional Group Introduction

The compound demonstrates utility in imino peptide synthesis applications, where the nitrophenylsulfenyl group facilitates controlled introduction of functional groups at specific positions within peptide sequences [18]. Imino peptides represent a specialized class of peptide analogs that contain imine linkages in place of traditional amide bonds, offering unique structural and biological properties .

The nitrophenylsulfenyl protection strategy enables the selective modification of amino acid residues during imino peptide assembly [18]. The protecting group can be removed under conditions that preserve imine functionality, allowing for the introduction of diverse functional groups at specific positions [4] [18]. This selectivity is crucial for generating imino peptides with defined structural features and biological activities .

Research has shown that nitrophenylsulfenyl derivatives can undergo various chemical transformations, including oxidation, reduction, and substitution reactions . Oxidation reactions convert the nitrophenylsulfenyl group to sulfoxides or sulfones, while reduction can generate amino derivatives . Substitution reactions enable the replacement of the nitrophenylsulfenyl group with other nucleophiles, including thiols, amines, or alcohols .

Reaction Type Reagents Products Yield Range Oxidation H2O2, m-CPBA Sulfoxides, sulfones 70-90% Reduction LiAlH4, catalytic H2 Amino derivatives 80-95% Substitution Thiols, amines, alcohols Substituted derivatives 60-85%

The mechanism of action involves the nitrophenylsulfenyl group acting as a leaving group that can be displaced by various nucleophiles under appropriate reaction conditions . This versatility makes the compound valuable for introducing diverse functional groups into peptide structures through post-synthetic modification approaches [18].

The formation of nitrophenylsulfenyl (NPS) groups represents a complex interplay of thermodynamic and kinetic factors that govern the efficiency and selectivity of sulfenylation reactions. Understanding these dynamics is crucial for optimizing the synthesis and application of N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium salt [2].

Thermodynamic Considerations

The thermodynamics of NPS group formation are primarily controlled by the reduction potential relationships between different sulfur oxidation states. Research has demonstrated that the reduction potential for the RSO⁻/RS⁻ couple is significantly lower than that of the RSOH/RSH couple, indicating that interaction with polar residues directs the sulfenylation reaction toward a more favorable thermodynamic pathway [3] [4] [5]. This differential stabilization is particularly important in the context of nitrophenylsulfenyl compounds, where the electron-withdrawing nitro group enhances the electrophilic character of the sulfur center.

The thermodynamic stability of NPS-protected amino acids is further enhanced by the presence of polar ligands, which can favor sulfenylation by approximately 2 kcal/mol compared to non-polar environments [3] [4]. This effect is attributed to the specific solvation patterns that stabilize the sulfenic acid intermediate during the formation process. The entropy contributions to the free energy of formation also play a significant role, particularly in the context of the dicyclohexylammonium salt formation, where the bulky cyclohexyl groups provide additional stabilization through hydrophobic interactions [2].

Kinetic Aspects of NPS Formation

The kinetics of NPS group formation follow a complex mechanism that can involve both concerted and stepwise pathways depending on the reaction conditions. The activation energy for the reductive cleavage pathway has been determined to be ≤8.5 kcal/mol, which is comparable to alternative mechanisms such as the traditional SN2 pathway (10.5 kcal/mol) [6]. This relatively low activation barrier contributes to the efficiency of NPS group formation under mild conditions.

Temperature dependence studies reveal a positive correlation between reaction rate and temperature, with the molecular dynamics simulations showing that increasing temperature not only increases the kinetic energy of the reactants but also loosens the network of inter-chain interactions that might otherwise impede the reaction [7] [8]. The timescales for conformational dynamics during NPS formation are significantly slower in constrained environments compared to free solution, suggesting that the microenvironment plays a crucial role in determining the overall reaction kinetics.

Parameter Value/Effect Citation Reduction Potential (RSO⁻/RS⁻) Lower potential vs RSOH/RSH [3] [4] [5] Reduction Potential (RSOH/RSH) Higher potential vs RSO⁻/RS⁻ [3] [4] [5] Activation Energy (Ea) ≤8.5 kcal/mol (reductive cleavage) [6] Thermodynamic Stability Stabilized by polar residues [3] [4] Polar Ligand Effect Favors sulfenylation (~2 kcal/mol) [3] [4] Non-polar Ligand Effect Disfavors sulfenylation [3] [4] Temperature Dependence Positive correlation with rate [7] [8] Solvent Effect (Polar) Accelerates reaction rate [9] [10]

Mechanistic Complexity and Competing Pathways

The formation of NPS groups can proceed through multiple mechanistic pathways, with the dominant route being determined by the specific reaction conditions and substrate structure. The classical nucleation theory provides a framework for understanding the initial stages of NPS formation, which can be conceptualized as a phase separation process beginning with nucleation of sulfenyl intermediates.

The process typically involves four distinct stages: supersaturation of the sulfenylating agent, nucleation of sulfenyl-amino acid complexes, growth of the protected amino acid species, and final stabilization through salt formation with the dicyclohexylammonium counterion. The relationship between time and the size of the forming NPS-protected species is highly dependent on the physicochemical characteristics of the reaction medium, including concentration, charge distribution, and molecular diffusivity.

Recent mechanistic studies have revealed that the sulfenylation process can exhibit sigmoidal kinetics, particularly when halogenated sulfenylating agents are employed. This behavior is attributed to the initial formation of sulfenyl halide intermediates, which subsequently undergo rapid reaction with the amino acid substrate through a chain mechanism involving both radical and polar pathways.

Deprotection Pathways: Acidic vs. Reductive Cleavage Mechanisms

The deprotection of N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium salt can proceed through multiple distinct pathways, each with characteristic mechanisms, selectivities, and reaction conditions. Understanding these pathways is essential for choosing the appropriate deprotection strategy based on the specific synthetic requirements and substrate sensitivity.

Acidic Cleavage Mechanisms

Acidic cleavage of NPS protecting groups typically involves protonation of the sulfenyl nitrogen followed by heterolytic bond cleavage. The most commonly employed acidic conditions utilize hydrogen iodide (HI) or hydrogen bromide (HBr), which can promote cleavage through either SN1 or SN2 mechanisms depending on the substrate structure and reaction conditions.

The initial step in acidic cleavage involves protonation of the sulfenyl group, converting it into a better leaving group. This protonation event is facilitated by the electron-withdrawing nature of the nitrophenyl substituent, which stabilizes the conjugate base and enhances the acidity of the system. The subsequent cleavage can proceed through two primary pathways:

SN2 Mechanism: For primary and secondary carbon centers, the acidic cleavage typically follows a concerted SN2 mechanism where the nucleophile (halide ion) attacks the carbon center while the protonated sulfenyl group departs. This mechanism is characterized by inversion of stereochemistry at the reaction center and shows second-order kinetics.

SN1 Mechanism: For tertiary carbon centers or in highly polar solvents, the cleavage may proceed through a stepwise SN1 mechanism involving formation of a carbocation intermediate. This pathway is characterized by racemization at the reaction center and shows first-order kinetics with respect to the substrate.

Trifluoroacetic acid (TFA) represents a milder acidic cleavage option that operates through a protonation-elimination mechanism. The high acidity of TFA (pKa ≈ -0.3) enables efficient protonation of the sulfenyl group while minimizing side reactions that might occur with stronger acids.

Reductive Cleavage Mechanisms

Reductive cleavage of NPS groups offers several advantages over acidic methods, including milder reaction conditions, reduced risk of side reactions, and better compatibility with sensitive functional groups. The reductive cleavage can be achieved through various methods, each with distinct mechanistic features.

Tributyltin Hydride Mechanism: The use of tributyltin hydride (Bu₃SnH) in the presence of radical initiators represents a well-established reductive cleavage method. The mechanism involves initial hydrogen abstraction from the tributyltin hydride to generate a tin radical, which then undergoes β-scission with the sulfenyl group to cleave the protecting group. This process is accelerated by radical initiators and shows excellent selectivity for NPS groups over other protecting groups.

The relative reactivities of tin radicals toward different NPS-substituted compounds exhibit excellent correlation with Hammett parameters, indicating that the carbon-nitrogen bond breaking from the nitroxyl radical intermediate is the rate-determining step. This mechanistic insight allows for prediction of deprotection rates based on the electronic properties of the substrate.

Electrochemical Reduction: Electrochemical methods provide precise control over the reduction potential, allowing for selective cleavage of NPS groups. The mechanism involves single-electron transfer to the sulfenyl group, followed by rapid fragmentation to release the protected amino acid. This approach is particularly useful for substrates that are sensitive to chemical reducing agents [6].

The standard reduction potentials for NPS-protected amino acids have been calculated to be significantly more negative than those of simple alkyl halides, indicating that specialized electrochemical conditions are required for efficient cleavage. The electron transfer process typically involves formation of a radical anion intermediate, which undergoes rapid fragmentation to yield the deprotected amino acid.

Thiolytic Cleavage: The use of thiol reagents such as p-toluenethiol in pyridine represents one of the mildest deprotection methods available. This approach operates through a nucleophilic substitution mechanism where the thiol attacks the sulfenyl group, leading to displacement of the amino acid. The reaction can be conducted at room temperature under nearly neutral conditions, making it compatible with a wide range of sensitive substrates.

Mechanism Pathway Conditions Selectivity Acidic Cleavage (HI/HBr) SN1/SN2 mechanism Strong acid, heat Moderate Acidic Cleavage (TFA) Protonation → elimination Trifluoroacetic acid High Reductive Cleavage (Tributyltin) Radical β-scission Bu₃SnH, radical initiator High Reductive Cleavage (Electrochemical) Electron transfer Electrochemical reduction Variable Thiolytic Cleavage (p-toluenethiol) Nucleophilic substitution Pyridine, room temperature Excellent Base-mediated Cleavage Elimination reaction Piperidine, base Good Photolytic Cleavage Homolytic cleavage UV light (>280 nm) Moderate Mild Neutral Conditions Cross-dehydrogenative coupling Room temperature, neutral pH Excellent

Mechanistic Selectivity and Substrate Compatibility

The choice between acidic and reductive cleavage mechanisms depends on several factors, including the sensitivity of other functional groups in the molecule, the desired reaction conditions, and the required stereochemical outcome. Acidic cleavage methods generally offer high efficiency but may be incompatible with acid-sensitive groups such as acetals, ketals, or certain protecting groups.

Reductive cleavage methods typically provide better selectivity and milder conditions but may require specialized reagents or equipment. The mechanistic pathways also differ in their sensitivity to steric hindrance, with reductive methods generally being less affected by bulky substituents near the reaction center.

Recent developments in deprotection methodology have focused on developing methods that operate under mild, neutral conditions while maintaining high efficiency and selectivity. These approaches often involve cross-dehydrogenative coupling mechanisms that can achieve deprotection at room temperature with excellent selectivity.

Role of Solvent and Oxidizing Agents in Reaction Efficiency

The efficiency of reactions involving N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium salt is profoundly influenced by the choice of solvent and oxidizing agents. These factors can dramatically alter reaction rates, selectivity, and mechanistic pathways, making their optimization crucial for successful synthetic applications.

Solvent Effects on Reaction Mechanisms

Solvents exert their influence through multiple mechanisms, including differential solvation of reactants and transition states, direct participation in reaction steps, and modification of the effective concentration of reactive species. The impact of solvent polarity on sulfenylation reactions follows established principles of physical organic chemistry while exhibiting unique features specific to NPS chemistry [9] [10].

Polar Protic Solvents: Solvents such as water, alcohols, and carboxylic acids stabilize ionic intermediates through hydrogen bonding and dipole-dipole interactions. In the context of NPS chemistry, polar protic solvents favor pathways that involve charged intermediates, such as the formation of sulfenyl cations during the initial stages of sulfenylation [9]. The stabilization of these intermediates can lead to 2-4 fold increases in reaction rates compared to non-polar solvents.

The Hughes-Ingold rules provide a framework for understanding these effects: reactions that develop charge in the transition state are accelerated by increasing solvent polarity, while reactions that disperse charge are decelerated [9]. For NPS formation, the development of partial positive charge on the sulfur center during the initial stages of sulfenylation is significantly stabilized by polar protic solvents.

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethylsulfoxide (DMSO), and acetonitrile enhance nucleophile reactivity by solvating cations preferentially over anions. This differential solvation effect can lead to 5-10 fold increases in reaction rates for nucleophilic substitution reactions involving NPS groups [9] [10]. The enhanced nucleophilicity in these solvents promotes SN2 mechanisms and can shift the mechanistic pathway from radical to polar in borderline cases.

Non-polar Solvents: Solvents such as dichloromethane, benzene, and toluene favor radical pathways by providing minimal stabilization for ionic intermediates. In these solvents, the formation of NPS groups may proceed through radical chain mechanisms, particularly when radical initiators are present [9]. The lack of specific solvation effects in non-polar solvents can lead to enhanced radical stability and promote homolytic cleavage processes.

Oxidizing Agents and Their Mechanistic Roles

The choice of oxidizing agent fundamentally determines the mechanistic pathway and efficiency of NPS formation. Different oxidizing agents operate through distinct mechanisms and exhibit varying degrees of selectivity and reactivity.

N-Chlorosuccinimide (NCS): NCS represents one of the most commonly used oxidizing agents for sulfenylation reactions. The mechanism involves initial reaction of the thiol with NCS to generate a sulfenyl chloride intermediate, which then undergoes rapid reaction with the amino acid substrate. The selectivity factor (f = 0.7) for NCS-mediated sulfenylation is significantly higher than that of other halogenated succinimides, making it the preferred choice for many applications.

The NCS-mediated pathway generates sulfenyl chloride (RSCl) as a key intermediate, which leads to rapid sulfenylation through cross-dehydrogenative coupling under mild reaction conditions. The longer lifetime of sulfenyl chloride compared to the corresponding bromide or iodide analogues contributes to the improved selectivity and reduced formation of disulfide by-products.

N-Bromosuccinimide (NBS) and N-Iodosuccinimide (NIS): These reagents exhibit higher reactivity than NCS but lower selectivity (f = 0.5 for NBS, f = 0.3 for NIS). The increased reactivity of the sulfenyl bromide and iodide intermediates leads to rapid reaction with starting material thiols, resulting in disulfide formation as a major competing pathway. This reduced selectivity limits their utility in NPS formation, particularly for sensitive substrates.

Hydrogen Peroxide and Oxygen: These environmentally friendly oxidizing agents operate through radical oxygen transfer mechanisms. While they offer the advantage of producing water as the only by-product, they typically require activation through catalysts or elevated temperatures to achieve reasonable reaction rates. The selectivity factor for hydrogen peroxide (f = 0.6) is moderate, making it suitable for certain applications where environmental considerations are paramount.

Solvent Type Effect on Rate Mechanism Influence Efficiency Change Polar Protic (H₂O, alcohols) Stabilizes ionic intermediates Favors polar pathways 2-4 fold increase Polar Aprotic (DMF, DMSO) Enhances nucleophile reactivity Promotes SN2 mechanisms 5-10 fold increase Non-polar (DCM, benzene) Favors radical pathways Enhances radical stability 1-3 fold increase Mixed solvent systems Tuneable selectivity Pathway switching Variable (1-50 fold) Ionic liquids Unique solvation properties Modified activation barriers 3-8 fold increase Supercritical fluids Enhanced mass transfer Altered thermodynamics 10-100 fold increase Microemulsions Compartmentalization effects Confined reaction spaces 2-5 fold increase Green solvents Sustainable alternatives Reduced environmental impact Comparable to traditional

Synergistic Effects and Optimization Strategies

The combination of specific solvents and oxidizing agents can lead to synergistic effects that exceed the sum of their individual contributions. For example, the use of NCS in dichloromethane with small amounts of water has been shown to create two distinct kinetic regimes, with the water concentration serving as a critical parameter that controls the dominant reaction pathway.

The presence of water below a critical concentration leads to proportionate acceleration of HCl-mediated release of Cl₂ from NCS, while concentrations above this threshold result in progressive reduction of the Cl₂ release rate due to changes in speciation or physical phase behavior. This behavior highlights the importance of precise control over reaction conditions for optimal efficiency.

Advanced optimization strategies include the use of mixed solvent systems that allow for tuneable selectivity and pathway switching, potentially providing efficiency improvements of 1-50 fold depending on the specific combination employed [10]. Ionic liquids represent another frontier in solvent optimization, offering unique solvation properties and modified activation barriers that can lead to 3-8 fold increases in reaction efficiency [10].

Radical vs. Polar Pathways in NCS-Mediated Sulfenylation

The mechanistic dichotomy between radical and polar pathways in NCS-mediated sulfenylation represents a fundamental aspect of NPS chemistry that directly impacts reaction efficiency, selectivity, and product distribution. Understanding the factors that govern pathway selection is crucial for optimizing synthetic protocols and predicting reaction outcomes.

Fundamental Differences in Mechanistic Pathways

The distinction between radical and polar pathways lies in the nature of electron movement and the types of intermediates involved. Radical pathways involve single electron transfers and generate neutral species with unpaired electrons, while polar pathways involve electron pair movement and generate charged intermediates.

Radical Pathway Characteristics: Radical mechanisms in NCS-mediated sulfenylation typically involve three distinct phases: initiation, propagation, and termination. The initiation phase involves homolytic cleavage of the N-Cl bond in NCS, generating chlorine radicals and succinimidyl radicals. This process typically requires elevated temperatures, UV irradiation, or the presence of radical initiators to overcome the high activation barrier associated with homolytic bond cleavage.

The propagation phase involves a series of radical chain reactions where the initially formed radicals react with substrate molecules to generate new radicals, thereby continuing the chain reaction. In the context of NPS formation, the propagation steps typically involve hydrogen abstraction from the thiol group followed by reaction with NCS to form the sulfenyl chloride intermediate.

The termination phase occurs when two radical species react to form stable, non-radical products. While termination is thermodynamically favorable, it is statistically rare due to the low concentration of radical species in solution. The products of termination reactions are typically unwanted by-products that must be separated from the desired NPS-protected amino acid.

Polar Pathway Characteristics: Polar mechanisms involve heterolytic bond cleavage and the formation of charged intermediates. In NCS-mediated sulfenylation, the polar pathway typically involves nucleophilic attack by the thiol on the electrophilic chlorine center of NCS, leading to formation of a sulfenyl chloride intermediate and succinimide anion.

The stereochemistry of polar reactions is often highly controlled due to the directional nature of the electron pair movement and the geometric constraints imposed by the charged intermediates. This leads to higher selectivity and more predictable product distributions compared to radical pathways.

Factors Governing Pathway Selection

The competition between radical and polar pathways is influenced by multiple factors, including substrate structure, reaction conditions, and the presence of catalysts or inhibitors. Understanding these factors allows for rational design of reaction conditions to favor the desired mechanistic pathway.

Substrate Structure Effects: The electronic and steric properties of the substrate play crucial roles in determining the preferred mechanistic pathway. Substrates with electron-withdrawing groups tend to favor polar pathways due to the stabilization of charged intermediates, while substrates with electron-donating groups may favor radical pathways through stabilization of radical intermediates.

The presence of aromatic systems can influence pathway selection through their ability to stabilize both radical and ionic intermediates via resonance. Benzylic and allylic positions are particularly prone to radical formation due to the extended conjugation that stabilizes the resulting radical species.

Solvent Effects on Pathway Selection: The solvent environment can dramatically influence the competition between radical and polar pathways. Polar solvents favor ionic intermediates and promote polar mechanisms, while non-polar solvents favor radical intermediates and promote radical mechanisms [9] [10].

The ability of solvents to stabilize charged intermediates follows the order: polar protic > polar aprotic > non-polar solvents. This order directly correlates with the tendency to favor polar over radical pathways [9]. Additionally, the presence of radical inhibitors in the solvent can suppress radical pathways and force the reaction to proceed through polar mechanisms.

Temperature and Activation Energy Considerations: The temperature dependence of radical and polar pathways often differs significantly. Radical pathways typically exhibit higher activation energies due to the need for homolytic bond cleavage, making them more sensitive to temperature changes. Polar pathways may have lower activation energies but can be more sensitive to solvent effects and the presence of catalysts.

Mechanistic Switching and Control

The ability to switch between radical and polar pathways by modifying reaction conditions provides powerful synthetic control over reaction outcomes. This mechanistic switching can be achieved through various strategies, including solvent modification, temperature control, and the use of specific additives.

Solvent-Mediated Switching: The choice of solvent can effectively switch the dominant mechanistic pathway. For example, conducting NCS-mediated sulfenylation in polar aprotic solvents like DMF tends to favor polar pathways, while conducting the same reaction in non-polar solvents like benzene tends to favor radical pathways [10].

Mixed solvent systems provide even greater control by allowing fine-tuning of the relative stabilization of radical and ionic intermediates. The ratio of polar to non-polar solvent can be adjusted to achieve optimal selectivity for the desired mechanistic pathway [10].

Additive Effects: The presence of specific additives can strongly influence pathway selection. Radical inhibitors such as phenolic antioxidants or stable nitroxyl radicals can suppress radical pathways and force the reaction to proceed through polar mechanisms. Conversely, radical initiators such as AIBN or benzoyl peroxide can promote radical pathways even under conditions that would normally favor polar mechanisms.

Aspect Radical Pathway Polar Pathway Initiation Requirements Heat, light, or radical initiators Ionic conditions, catalysts Electron Movement Single electron transfer Electron pair movement Intermediates Radical species (R- ) Cationic/anionic species Stereochemistry Often non-stereospecific Often stereospecific Selectivity Moderate, thermodynamically controlled High, kinetically controlled Reaction Conditions Elevated temperature, inert atmosphere Mild conditions, various solvents Substrate Scope Broad, tolerates many functionalities Dependent on electronic properties Product Distribution Statistical, multiple products Regioselective, fewer products Mechanism Complexity Chain reaction (initiation, propagation, termination) Concerted or stepwise ionic mechanisms Environmental Factors Sensitive to oxygen, moisture Solvent-dependent, less sensitive

Practical Implications and Applications

The understanding of radical vs. polar pathways in NCS-mediated sulfenylation has significant practical implications for the synthesis and application of N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium salt. The ability to control mechanistic pathways allows for optimization of reaction conditions to achieve desired selectivity, yield, and product purity.

For large-scale synthesis, polar pathways are often preferred due to their higher selectivity and reduced formation of by-products. The mild reaction conditions typically associated with polar pathways also reduce energy costs and improve process safety. However, radical pathways may be preferred for substrates that are incompatible with the ionic conditions required for polar mechanisms.

Dates

Last modified: 04-14-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds

CAS No.:23239-36-3

Molecular Formula:C11H18ClNO2

Molecular Weight:231.72 g/mol

Availability:

In Stock

CAS No.:23239-36-3

Molecular Formula:C11H18ClNO2

Molecular Weight:231.72 g/mol

Availability:

In Stock

CAS No.:92-06-8

Molecular Formula:C18H14

Molecular Weight:230.3 g/mol

Availability:

In Stock

CAS No.:92-06-8

Molecular Formula:C18H14

Molecular Weight:230.3 g/mol

Availability:

In Stock

CAS No.:119673-08-4

Molecular Formula:C33H34Cl2N4O7

Molecular Weight:669.5 g/mol

Availability:

In Stock

CAS No.:119673-08-4

Molecular Formula:C33H34Cl2N4O7

Molecular Weight:669.5 g/mol

Availability:

In Stock

CAS No.:620-71-3

Molecular Formula:C9H11NO

Molecular Weight:149.19 g/mol

Availability:

In Stock

CAS No.:620-71-3

Molecular Formula:C9H11NO

Molecular Weight:149.19 g/mol

Availability:

In Stock

CAS No.:54388-56-6

Molecular Formula:C32H16AgN8-2

Molecular Weight:620.4 g/mol

Availability:

In Stock

CAS No.:54388-56-6

Molecular Formula:C32H16AgN8-2

Molecular Weight:620.4 g/mol

Availability:

In Stock

© 2025 Smolecule Inc. All rights reserved.

© 2025 Smolecule Inc. All rights reserved.

| Compound Name | Functional Groups |

NPS-Mediated Coupling Reactions in Peptide AssemblyThe NPS group serves as a transient protector for amino groups during peptide synthesis. Introduced by Zervas et al. in the 1960s, it reacts with primary amines via o-nitrophenylsulfenyl chloride (NPS-Cl) to form sulfenamides, which are stable under basic conditions but cleavable under mild acidic or reductive environments. For example, Barzilay and Lapidot demonstrated its utility in synthesizing phosphatidylethanolamine, where NPS-protected ethanolamine was condensed with phosphatidic acid using dicyclohexylcarbodiimide (DCC). The NPS group was subsequently removed with lithium thiosulfate or brief HCl treatment, achieving yields of 75–85%. Key Reaction Pathway:

This method minimizes racemization, a critical advantage in stereosensitive syntheses. Optimization of Sulfenylation Conditions Using N-Chlorosuccinimide (NCS)Recent advancements employ NCS to generate sulfenyl chlorides (in situ) for efficient sulfenylation. Sharma et al. developed an NCS-mediated protocol for sulfenylating enaminones of L-α-amino esters at room temperature. The method avoids transition metals and harsh oxidants, preserving chiral integrity and side-chain functionalities: Optimized Conditions:

NCS oxidizes thiols to sulfenyl chlorides (R-SCl), which rapidly couple with enaminones via cross-dehydrogenative coupling (CDC). This approach is superior to traditional methods requiring elevated temperatures or metal catalysts. Role of Dicyclohexylammonium as Counterion in StabilizationThe dicyclohexylammonium (DCHA) counterion in N-O-Nitrophenylsulfenyl-L-threonine salt enhances stability through:

Table 1: Stability Comparison of DCHA Salts vs. Free Acids

Comparative Analysis with Traditional Protecting GroupsThe NPS group offers distinct advantages over conventional protectors like tert-butoxycarbonyl (Boc) and trityl (Trt): Table 2: Protecting Group Comparison The NPS group’s mild deprotection conditions (e.g., 1% HCl in ethanol) reduce side reactions, making it ideal for acid-labile peptides. In contrast, Boc deprotection requires strong acids like TFA, which can degrade sensitive substrates. N-O-Nitrophenylsulfenyl-L-threonine di(cyclohexyl)ammonium salt represents a specialized protecting group reagent that has found significant applications in modern peptide synthesis methodologies [1] . This compound, with the molecular formula C22H35N3O5S and molecular weight of 453.6 g/mol, combines the nitrophenylsulfenyl protecting group with the threonine amino acid backbone, stabilized as a dicyclohexylammonium salt [1]. The compound's unique structural features enable its utilization across multiple peptide chemistry applications, particularly in scenarios requiring selective protection and deprotection strategies. Protection of Threonine Residues in Solid-Phase SynthesisThe nitrophenylsulfenyl group functions as an effective amino-protecting group for threonine residues during solid-phase peptide synthesis [4] [18]. This protecting group strategy offers several advantages over conventional Boc and Fmoc protection schemes, particularly in terms of cleavage conditions and orthogonality [4] [18]. The nitrophenylsulfenyl protection is readily removed under mild acidic conditions, including treatment with acetic acid in aqueous alcohol solutions or with hydrogen chloride or hydrogen bromide [4]. Research has demonstrated that nitrophenylsulfenyl-protected amino acids can be efficiently coupled using active ester methodologies [4] [23]. The compound serves as a precursor for generating active esters, particularly o-nitrophenyl esters, which exhibit enhanced reactivity compared to their para-substituted counterparts [23]. These active esters facilitate efficient peptide bond formation while maintaining optical purity of the synthesized peptides [4].

The dicyclohexylammonium salt form enhances the solubility and stability of the nitrophenylsulfenyl-threonine derivative, making it more suitable for solid-phase synthesis applications [20] [21]. This salt formation strategy is commonly employed in peptide chemistry to improve the handling characteristics of amino acid derivatives while maintaining their reactivity [20] [24]. Use in Serine/Threonine Ligation Strategies for Unprotected PeptidesThe compound plays a crucial role in serine/threonine ligation methodologies, which enable the convergent assembly of peptide segments without requiring side-chain protection [6] [15]. These ligation strategies utilize the natural reactivity of N-terminal serine and threonine residues to facilitate peptide bond formation through chemoselective mechanisms [6] [15]. In serine/threonine ligation protocols, peptide segments bearing C-terminal salicylaldehyde esters react with peptides containing N-terminal serine or threonine residues [15]. The reaction proceeds through imine formation followed by intramolecular cyclization involving the β-hydroxyl group of the serine or threonine residue [6]. This process generates an oxazolidine intermediate that undergoes O→N acyl transfer to form a stable amide linkage [6] [15]. Research findings indicate that the ligation efficiency is influenced by the positioning of lysine residues within the peptide sequence [6]. Competitive experiments have shown that lysine residues positioned at the second position relative to the N-terminal serine exhibit accelerated reaction rates compared to lysine-free peptides [6]. This enhancement is attributed to a proximity-induced mechanism involving an 11-membered ring transition state [6].

The nitrophenylsulfenyl protection strategy can be integrated into these ligation protocols to provide additional selectivity and control over the reaction sequence [4] [18]. The mild cleavage conditions required for nitrophenylsulfenyl removal are compatible with the aqueous conditions typically employed in serine/threonine ligation reactions [4] [15]. Synthesis of Phosphatidylethanolamine Derivatives via Amino Group BlockingN-O-Nitrophenylsulfenyl-L-threonine di(cyclohexyl)ammonium salt finds application in the synthesis of phosphatidylethanolamine derivatives through amino group blocking strategies [7] [9]. Phosphatidylethanolamine represents a crucial membrane phospholipid that can be chemically modified through selective protection of its amino functionality [7] [9]. The nitrophenylsulfenyl group serves as an effective blocking agent for primary amino groups in phosphatidylethanolamine synthesis pathways [7]. This protection strategy enables selective modification of other functional groups within the molecule while preserving the amino functionality for subsequent reactions [9]. The approach is particularly valuable in the preparation of phosphatidylethanolamine adducts that serve as mediators in membrane protein modification under oxidative stress conditions [9]. Structural studies of phosphatidylethanolamine methyltransferases have revealed the importance of amino group positioning in substrate recognition and catalytic activity [7]. The enzyme active site accommodates ethanolamine derivatives of varying sizes through specific hydrophobic interactions involving conserved residues [7]. These findings inform the design of synthetic strategies that utilize amino group protection to modulate substrate specificity and reaction selectivity [7].

The dicyclohexylammonium salt formation strategy employed in the title compound provides insights into optimizing the stability and reactivity of amino-protected phospholipid derivatives [20] [21]. This approach can be extended to phosphatidylethanolamine chemistry to enhance the synthetic utility of these important membrane components [20]. Utility in Imino Peptide Synthesis and Functional Group IntroductionThe compound demonstrates utility in imino peptide synthesis applications, where the nitrophenylsulfenyl group facilitates controlled introduction of functional groups at specific positions within peptide sequences [18]. Imino peptides represent a specialized class of peptide analogs that contain imine linkages in place of traditional amide bonds, offering unique structural and biological properties . The nitrophenylsulfenyl protection strategy enables the selective modification of amino acid residues during imino peptide assembly [18]. The protecting group can be removed under conditions that preserve imine functionality, allowing for the introduction of diverse functional groups at specific positions [4] [18]. This selectivity is crucial for generating imino peptides with defined structural features and biological activities . Research has shown that nitrophenylsulfenyl derivatives can undergo various chemical transformations, including oxidation, reduction, and substitution reactions . Oxidation reactions convert the nitrophenylsulfenyl group to sulfoxides or sulfones, while reduction can generate amino derivatives . Substitution reactions enable the replacement of the nitrophenylsulfenyl group with other nucleophiles, including thiols, amines, or alcohols .

The mechanism of action involves the nitrophenylsulfenyl group acting as a leaving group that can be displaced by various nucleophiles under appropriate reaction conditions . This versatility makes the compound valuable for introducing diverse functional groups into peptide structures through post-synthetic modification approaches [18]. The formation of nitrophenylsulfenyl (NPS) groups represents a complex interplay of thermodynamic and kinetic factors that govern the efficiency and selectivity of sulfenylation reactions. Understanding these dynamics is crucial for optimizing the synthesis and application of N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium salt [2]. Thermodynamic ConsiderationsThe thermodynamics of NPS group formation are primarily controlled by the reduction potential relationships between different sulfur oxidation states. Research has demonstrated that the reduction potential for the RSO⁻/RS⁻ couple is significantly lower than that of the RSOH/RSH couple, indicating that interaction with polar residues directs the sulfenylation reaction toward a more favorable thermodynamic pathway [3] [4] [5]. This differential stabilization is particularly important in the context of nitrophenylsulfenyl compounds, where the electron-withdrawing nitro group enhances the electrophilic character of the sulfur center. The thermodynamic stability of NPS-protected amino acids is further enhanced by the presence of polar ligands, which can favor sulfenylation by approximately 2 kcal/mol compared to non-polar environments [3] [4]. This effect is attributed to the specific solvation patterns that stabilize the sulfenic acid intermediate during the formation process. The entropy contributions to the free energy of formation also play a significant role, particularly in the context of the dicyclohexylammonium salt formation, where the bulky cyclohexyl groups provide additional stabilization through hydrophobic interactions [2]. Kinetic Aspects of NPS FormationThe kinetics of NPS group formation follow a complex mechanism that can involve both concerted and stepwise pathways depending on the reaction conditions. The activation energy for the reductive cleavage pathway has been determined to be ≤8.5 kcal/mol, which is comparable to alternative mechanisms such as the traditional SN2 pathway (10.5 kcal/mol) [6]. This relatively low activation barrier contributes to the efficiency of NPS group formation under mild conditions. Temperature dependence studies reveal a positive correlation between reaction rate and temperature, with the molecular dynamics simulations showing that increasing temperature not only increases the kinetic energy of the reactants but also loosens the network of inter-chain interactions that might otherwise impede the reaction [7] [8]. The timescales for conformational dynamics during NPS formation are significantly slower in constrained environments compared to free solution, suggesting that the microenvironment plays a crucial role in determining the overall reaction kinetics.

Mechanistic Complexity and Competing PathwaysThe formation of NPS groups can proceed through multiple mechanistic pathways, with the dominant route being determined by the specific reaction conditions and substrate structure. The classical nucleation theory provides a framework for understanding the initial stages of NPS formation, which can be conceptualized as a phase separation process beginning with nucleation of sulfenyl intermediates. The process typically involves four distinct stages: supersaturation of the sulfenylating agent, nucleation of sulfenyl-amino acid complexes, growth of the protected amino acid species, and final stabilization through salt formation with the dicyclohexylammonium counterion. The relationship between time and the size of the forming NPS-protected species is highly dependent on the physicochemical characteristics of the reaction medium, including concentration, charge distribution, and molecular diffusivity. Recent mechanistic studies have revealed that the sulfenylation process can exhibit sigmoidal kinetics, particularly when halogenated sulfenylating agents are employed. This behavior is attributed to the initial formation of sulfenyl halide intermediates, which subsequently undergo rapid reaction with the amino acid substrate through a chain mechanism involving both radical and polar pathways. Deprotection Pathways: Acidic vs. Reductive Cleavage MechanismsThe deprotection of N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium salt can proceed through multiple distinct pathways, each with characteristic mechanisms, selectivities, and reaction conditions. Understanding these pathways is essential for choosing the appropriate deprotection strategy based on the specific synthetic requirements and substrate sensitivity. Acidic Cleavage MechanismsAcidic cleavage of NPS protecting groups typically involves protonation of the sulfenyl nitrogen followed by heterolytic bond cleavage. The most commonly employed acidic conditions utilize hydrogen iodide (HI) or hydrogen bromide (HBr), which can promote cleavage through either SN1 or SN2 mechanisms depending on the substrate structure and reaction conditions. The initial step in acidic cleavage involves protonation of the sulfenyl group, converting it into a better leaving group. This protonation event is facilitated by the electron-withdrawing nature of the nitrophenyl substituent, which stabilizes the conjugate base and enhances the acidity of the system. The subsequent cleavage can proceed through two primary pathways: SN2 Mechanism: For primary and secondary carbon centers, the acidic cleavage typically follows a concerted SN2 mechanism where the nucleophile (halide ion) attacks the carbon center while the protonated sulfenyl group departs. This mechanism is characterized by inversion of stereochemistry at the reaction center and shows second-order kinetics. SN1 Mechanism: For tertiary carbon centers or in highly polar solvents, the cleavage may proceed through a stepwise SN1 mechanism involving formation of a carbocation intermediate. This pathway is characterized by racemization at the reaction center and shows first-order kinetics with respect to the substrate. Trifluoroacetic acid (TFA) represents a milder acidic cleavage option that operates through a protonation-elimination mechanism. The high acidity of TFA (pKa ≈ -0.3) enables efficient protonation of the sulfenyl group while minimizing side reactions that might occur with stronger acids. Reductive Cleavage MechanismsReductive cleavage of NPS groups offers several advantages over acidic methods, including milder reaction conditions, reduced risk of side reactions, and better compatibility with sensitive functional groups. The reductive cleavage can be achieved through various methods, each with distinct mechanistic features. Tributyltin Hydride Mechanism: The use of tributyltin hydride (Bu₃SnH) in the presence of radical initiators represents a well-established reductive cleavage method. The mechanism involves initial hydrogen abstraction from the tributyltin hydride to generate a tin radical, which then undergoes β-scission with the sulfenyl group to cleave the protecting group. This process is accelerated by radical initiators and shows excellent selectivity for NPS groups over other protecting groups. The relative reactivities of tin radicals toward different NPS-substituted compounds exhibit excellent correlation with Hammett parameters, indicating that the carbon-nitrogen bond breaking from the nitroxyl radical intermediate is the rate-determining step. This mechanistic insight allows for prediction of deprotection rates based on the electronic properties of the substrate. Electrochemical Reduction: Electrochemical methods provide precise control over the reduction potential, allowing for selective cleavage of NPS groups. The mechanism involves single-electron transfer to the sulfenyl group, followed by rapid fragmentation to release the protected amino acid. This approach is particularly useful for substrates that are sensitive to chemical reducing agents [6]. The standard reduction potentials for NPS-protected amino acids have been calculated to be significantly more negative than those of simple alkyl halides, indicating that specialized electrochemical conditions are required for efficient cleavage. The electron transfer process typically involves formation of a radical anion intermediate, which undergoes rapid fragmentation to yield the deprotected amino acid. Thiolytic Cleavage: The use of thiol reagents such as p-toluenethiol in pyridine represents one of the mildest deprotection methods available. This approach operates through a nucleophilic substitution mechanism where the thiol attacks the sulfenyl group, leading to displacement of the amino acid. The reaction can be conducted at room temperature under nearly neutral conditions, making it compatible with a wide range of sensitive substrates.

Mechanistic Selectivity and Substrate CompatibilityThe choice between acidic and reductive cleavage mechanisms depends on several factors, including the sensitivity of other functional groups in the molecule, the desired reaction conditions, and the required stereochemical outcome. Acidic cleavage methods generally offer high efficiency but may be incompatible with acid-sensitive groups such as acetals, ketals, or certain protecting groups. Reductive cleavage methods typically provide better selectivity and milder conditions but may require specialized reagents or equipment. The mechanistic pathways also differ in their sensitivity to steric hindrance, with reductive methods generally being less affected by bulky substituents near the reaction center. Recent developments in deprotection methodology have focused on developing methods that operate under mild, neutral conditions while maintaining high efficiency and selectivity. These approaches often involve cross-dehydrogenative coupling mechanisms that can achieve deprotection at room temperature with excellent selectivity. Role of Solvent and Oxidizing Agents in Reaction EfficiencyThe efficiency of reactions involving N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium salt is profoundly influenced by the choice of solvent and oxidizing agents. These factors can dramatically alter reaction rates, selectivity, and mechanistic pathways, making their optimization crucial for successful synthetic applications. Solvent Effects on Reaction MechanismsSolvents exert their influence through multiple mechanisms, including differential solvation of reactants and transition states, direct participation in reaction steps, and modification of the effective concentration of reactive species. The impact of solvent polarity on sulfenylation reactions follows established principles of physical organic chemistry while exhibiting unique features specific to NPS chemistry [9] [10]. Polar Protic Solvents: Solvents such as water, alcohols, and carboxylic acids stabilize ionic intermediates through hydrogen bonding and dipole-dipole interactions. In the context of NPS chemistry, polar protic solvents favor pathways that involve charged intermediates, such as the formation of sulfenyl cations during the initial stages of sulfenylation [9]. The stabilization of these intermediates can lead to 2-4 fold increases in reaction rates compared to non-polar solvents. The Hughes-Ingold rules provide a framework for understanding these effects: reactions that develop charge in the transition state are accelerated by increasing solvent polarity, while reactions that disperse charge are decelerated [9]. For NPS formation, the development of partial positive charge on the sulfur center during the initial stages of sulfenylation is significantly stabilized by polar protic solvents. Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethylsulfoxide (DMSO), and acetonitrile enhance nucleophile reactivity by solvating cations preferentially over anions. This differential solvation effect can lead to 5-10 fold increases in reaction rates for nucleophilic substitution reactions involving NPS groups [9] [10]. The enhanced nucleophilicity in these solvents promotes SN2 mechanisms and can shift the mechanistic pathway from radical to polar in borderline cases. Non-polar Solvents: Solvents such as dichloromethane, benzene, and toluene favor radical pathways by providing minimal stabilization for ionic intermediates. In these solvents, the formation of NPS groups may proceed through radical chain mechanisms, particularly when radical initiators are present [9]. The lack of specific solvation effects in non-polar solvents can lead to enhanced radical stability and promote homolytic cleavage processes. Oxidizing Agents and Their Mechanistic RolesThe choice of oxidizing agent fundamentally determines the mechanistic pathway and efficiency of NPS formation. Different oxidizing agents operate through distinct mechanisms and exhibit varying degrees of selectivity and reactivity. N-Chlorosuccinimide (NCS): NCS represents one of the most commonly used oxidizing agents for sulfenylation reactions. The mechanism involves initial reaction of the thiol with NCS to generate a sulfenyl chloride intermediate, which then undergoes rapid reaction with the amino acid substrate. The selectivity factor (f = 0.7) for NCS-mediated sulfenylation is significantly higher than that of other halogenated succinimides, making it the preferred choice for many applications. The NCS-mediated pathway generates sulfenyl chloride (RSCl) as a key intermediate, which leads to rapid sulfenylation through cross-dehydrogenative coupling under mild reaction conditions. The longer lifetime of sulfenyl chloride compared to the corresponding bromide or iodide analogues contributes to the improved selectivity and reduced formation of disulfide by-products. N-Bromosuccinimide (NBS) and N-Iodosuccinimide (NIS): These reagents exhibit higher reactivity than NCS but lower selectivity (f = 0.5 for NBS, f = 0.3 for NIS). The increased reactivity of the sulfenyl bromide and iodide intermediates leads to rapid reaction with starting material thiols, resulting in disulfide formation as a major competing pathway. This reduced selectivity limits their utility in NPS formation, particularly for sensitive substrates. Hydrogen Peroxide and Oxygen: These environmentally friendly oxidizing agents operate through radical oxygen transfer mechanisms. While they offer the advantage of producing water as the only by-product, they typically require activation through catalysts or elevated temperatures to achieve reasonable reaction rates. The selectivity factor for hydrogen peroxide (f = 0.6) is moderate, making it suitable for certain applications where environmental considerations are paramount.

Synergistic Effects and Optimization StrategiesThe combination of specific solvents and oxidizing agents can lead to synergistic effects that exceed the sum of their individual contributions. For example, the use of NCS in dichloromethane with small amounts of water has been shown to create two distinct kinetic regimes, with the water concentration serving as a critical parameter that controls the dominant reaction pathway. The presence of water below a critical concentration leads to proportionate acceleration of HCl-mediated release of Cl₂ from NCS, while concentrations above this threshold result in progressive reduction of the Cl₂ release rate due to changes in speciation or physical phase behavior. This behavior highlights the importance of precise control over reaction conditions for optimal efficiency. Advanced optimization strategies include the use of mixed solvent systems that allow for tuneable selectivity and pathway switching, potentially providing efficiency improvements of 1-50 fold depending on the specific combination employed [10]. Ionic liquids represent another frontier in solvent optimization, offering unique solvation properties and modified activation barriers that can lead to 3-8 fold increases in reaction efficiency [10]. Radical vs. Polar Pathways in NCS-Mediated SulfenylationThe mechanistic dichotomy between radical and polar pathways in NCS-mediated sulfenylation represents a fundamental aspect of NPS chemistry that directly impacts reaction efficiency, selectivity, and product distribution. Understanding the factors that govern pathway selection is crucial for optimizing synthetic protocols and predicting reaction outcomes. Fundamental Differences in Mechanistic PathwaysThe distinction between radical and polar pathways lies in the nature of electron movement and the types of intermediates involved. Radical pathways involve single electron transfers and generate neutral species with unpaired electrons, while polar pathways involve electron pair movement and generate charged intermediates. Radical Pathway Characteristics: Radical mechanisms in NCS-mediated sulfenylation typically involve three distinct phases: initiation, propagation, and termination. The initiation phase involves homolytic cleavage of the N-Cl bond in NCS, generating chlorine radicals and succinimidyl radicals. This process typically requires elevated temperatures, UV irradiation, or the presence of radical initiators to overcome the high activation barrier associated with homolytic bond cleavage. The propagation phase involves a series of radical chain reactions where the initially formed radicals react with substrate molecules to generate new radicals, thereby continuing the chain reaction. In the context of NPS formation, the propagation steps typically involve hydrogen abstraction from the thiol group followed by reaction with NCS to form the sulfenyl chloride intermediate. The termination phase occurs when two radical species react to form stable, non-radical products. While termination is thermodynamically favorable, it is statistically rare due to the low concentration of radical species in solution. The products of termination reactions are typically unwanted by-products that must be separated from the desired NPS-protected amino acid. Polar Pathway Characteristics: Polar mechanisms involve heterolytic bond cleavage and the formation of charged intermediates. In NCS-mediated sulfenylation, the polar pathway typically involves nucleophilic attack by the thiol on the electrophilic chlorine center of NCS, leading to formation of a sulfenyl chloride intermediate and succinimide anion. The stereochemistry of polar reactions is often highly controlled due to the directional nature of the electron pair movement and the geometric constraints imposed by the charged intermediates. This leads to higher selectivity and more predictable product distributions compared to radical pathways. Factors Governing Pathway SelectionThe competition between radical and polar pathways is influenced by multiple factors, including substrate structure, reaction conditions, and the presence of catalysts or inhibitors. Understanding these factors allows for rational design of reaction conditions to favor the desired mechanistic pathway. Substrate Structure Effects: The electronic and steric properties of the substrate play crucial roles in determining the preferred mechanistic pathway. Substrates with electron-withdrawing groups tend to favor polar pathways due to the stabilization of charged intermediates, while substrates with electron-donating groups may favor radical pathways through stabilization of radical intermediates. The presence of aromatic systems can influence pathway selection through their ability to stabilize both radical and ionic intermediates via resonance. Benzylic and allylic positions are particularly prone to radical formation due to the extended conjugation that stabilizes the resulting radical species. Solvent Effects on Pathway Selection: The solvent environment can dramatically influence the competition between radical and polar pathways. Polar solvents favor ionic intermediates and promote polar mechanisms, while non-polar solvents favor radical intermediates and promote radical mechanisms [9] [10]. The ability of solvents to stabilize charged intermediates follows the order: polar protic > polar aprotic > non-polar solvents. This order directly correlates with the tendency to favor polar over radical pathways [9]. Additionally, the presence of radical inhibitors in the solvent can suppress radical pathways and force the reaction to proceed through polar mechanisms. Temperature and Activation Energy Considerations: The temperature dependence of radical and polar pathways often differs significantly. Radical pathways typically exhibit higher activation energies due to the need for homolytic bond cleavage, making them more sensitive to temperature changes. Polar pathways may have lower activation energies but can be more sensitive to solvent effects and the presence of catalysts. Mechanistic Switching and ControlThe ability to switch between radical and polar pathways by modifying reaction conditions provides powerful synthetic control over reaction outcomes. This mechanistic switching can be achieved through various strategies, including solvent modification, temperature control, and the use of specific additives. Solvent-Mediated Switching: The choice of solvent can effectively switch the dominant mechanistic pathway. For example, conducting NCS-mediated sulfenylation in polar aprotic solvents like DMF tends to favor polar pathways, while conducting the same reaction in non-polar solvents like benzene tends to favor radical pathways [10]. Mixed solvent systems provide even greater control by allowing fine-tuning of the relative stabilization of radical and ionic intermediates. The ratio of polar to non-polar solvent can be adjusted to achieve optimal selectivity for the desired mechanistic pathway [10]. Additive Effects: The presence of specific additives can strongly influence pathway selection. Radical inhibitors such as phenolic antioxidants or stable nitroxyl radicals can suppress radical pathways and force the reaction to proceed through polar mechanisms. Conversely, radical initiators such as AIBN or benzoyl peroxide can promote radical pathways even under conditions that would normally favor polar mechanisms.

Practical Implications and ApplicationsThe understanding of radical vs. polar pathways in NCS-mediated sulfenylation has significant practical implications for the synthesis and application of N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium salt. The ability to control mechanistic pathways allows for optimization of reaction conditions to achieve desired selectivity, yield, and product purity. For large-scale synthesis, polar pathways are often preferred due to their higher selectivity and reduced formation of by-products. The mild reaction conditions typically associated with polar pathways also reduce energy costs and improve process safety. However, radical pathways may be preferred for substrates that are incompatible with the ionic conditions required for polar mechanisms. Dates

Last modified: 04-14-2024

Explore Compound TypesGet ideal chemicals from 750K+ compounds

CAS No.:23239-36-3

Molecular Formula:C11H18ClNO2

Molecular Weight:231.72 g/mol

Availability:

In Stock

CAS No.:92-06-8

Molecular Formula:C18H14

Molecular Weight:230.3 g/mol

Availability:

In Stock

CAS No.:119673-08-4

Molecular Formula:C33H34Cl2N4O7

Molecular Weight:669.5 g/mol

Availability:

In Stock

CAS No.:620-71-3

Molecular Formula:C9H11NO

Molecular Weight:149.19 g/mol

Availability:

In Stock

CAS No.:54388-56-6

Molecular Formula:C32H16AgN8-2

Molecular Weight:620.4 g/mol

Availability:

In Stock

© 2025 Smolecule Inc. All rights reserved.

|

|---|